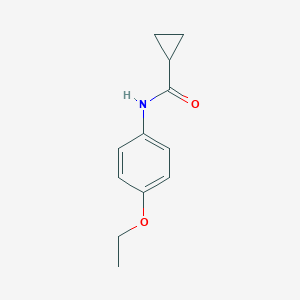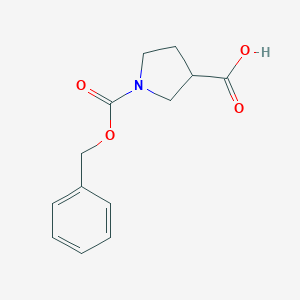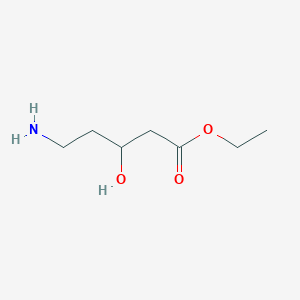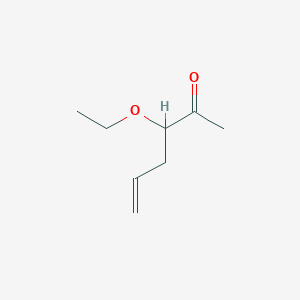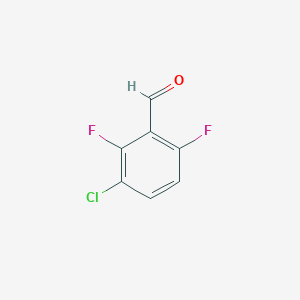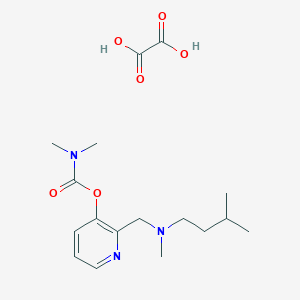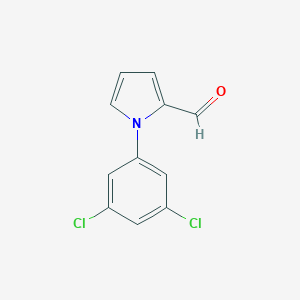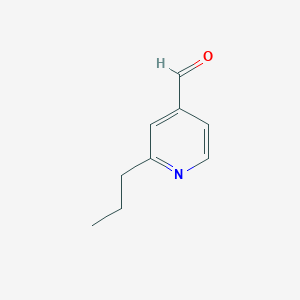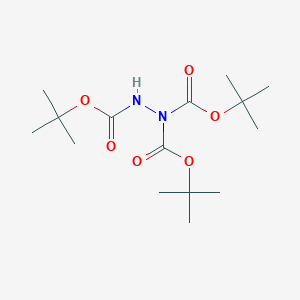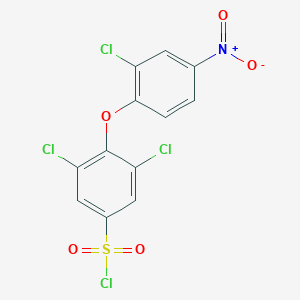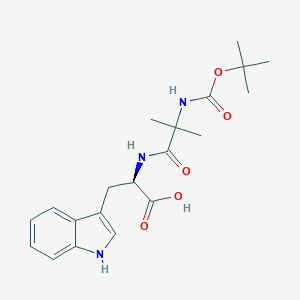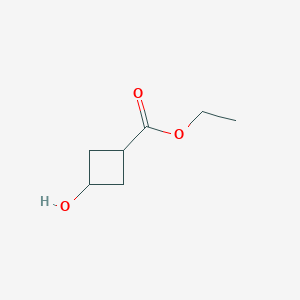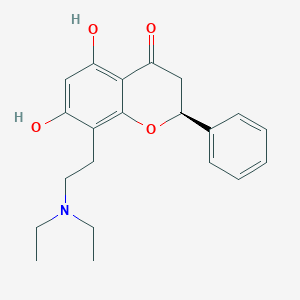![molecular formula C9H13NS B061480 6,6-Dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 189019-57-6](/img/structure/B61480.png)
6,6-Dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the thieno[3,2-c]pyridine ring system imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiophenecarboxaldehyde and 2-aminomethylpyridine as starting materials. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thieno[3,2-c]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of antiplatelet and anti-inflammatory agents.
作用机制
The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, in antiplatelet therapy, it may inhibit platelet aggregation by blocking specific receptors involved in the clotting process .
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features but lacking the dimethyl substitution.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Another derivative with a tosyl group, showing different biological activities.
Uniqueness
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
189019-57-6 |
|---|---|
分子式 |
C9H13NS |
分子量 |
167.27 g/mol |
IUPAC 名称 |
6,6-dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-8-7(6-10-9)3-4-11-8/h3-4,10H,5-6H2,1-2H3 |
InChI 键 |
BAHPFYBCOUGAGK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)C=CS2)C |
规范 SMILES |
CC1(CC2=C(CN1)C=CS2)C |
同义词 |
Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-6,6-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


